molecular formula C15H15N3O2S B11481877 2-amino-7-[4-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[4-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11481877
M. Wt: 301.4 g/mol
InChI Key: GXPASVIGFFLSOV-UHFFFAOYSA-N
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Description

2-AMINO-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazolopyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the amino group and the prop-2-en-1-yloxy group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactionsThe amino group is often introduced via amination reactions using suitable amine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-AMINO-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Indole derivatives: Possess diverse biological and clinical applications.

    Coumarin derivatives: Used in various therapeutic applications.

Uniqueness

2-AMINO-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific structural features, such as the thiazolopyridine core and the prop-2-en-1-yloxy group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-7-(4-prop-2-enoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H15N3O2S/c1-2-7-20-10-5-3-9(4-6-10)11-8-12(19)17-14-13(11)21-15(16)18-14/h2-6,11H,1,7-8H2,(H2,16,18)(H,17,19)

InChI Key

GXPASVIGFFLSOV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N

Origin of Product

United States

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